RORgammat Inverse agonist 3

Immunology Autoimmune Disease Research Th17 Cell Biology

RORγt Inverse agonist 3 (CAS 2364429-77-4, PubChem CID is a small-molecule inverse agonist targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor governing Th17 cell differentiation and IL-17 production. This compound belongs to the sulfonamide-pyrrolidine chemotype class of allosteric RORγt inverse agonists.

Molecular Formula C29H31Cl2N5O4S
Molecular Weight 616.6 g/mol
Cat. No. B12430691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRORgammat Inverse agonist 3
Molecular FormulaC29H31Cl2N5O4S
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NC)Cl)C(=C1)C5=CN=CN5C
InChIInChI=1S/C29H31Cl2N5O4S/c1-17(2)22-13-19(24-14-33-16-35(24)4)18-7-5-9-25(28(18)34-22)40-15-20-21(30)10-11-26(27(20)31)41(38,39)36-12-6-8-23(36)29(37)32-3/h5,7,9-11,13-14,16-17,23H,6,8,12,15H2,1-4H3,(H,32,37)/t23-/m0/s1
InChIKeyLQMIVDIAZXZEPL-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RORγt Inverse Agonist 3: Procurement-Ready Identity and Class Profile for Selective Th17 Pathway Modulation


RORγt Inverse agonist 3 (CAS 2364429-77-4, PubChem CID 138454788) is a small-molecule inverse agonist targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor governing Th17 cell differentiation and IL-17 production [1]. This compound belongs to the sulfonamide-pyrrolidine chemotype class of allosteric RORγt inverse agonists [2]. It is characterized as orally active, selective for RORγ/RORγt, and demonstrates cellular potency in the sub-micromolar range [1].

Why RORγt Inverse Agonist 3 Cannot Be Substituted with Other In-Class Compounds Without Rigorous Evaluation


While numerous RORγt inverse agonists share a common mechanism, they exhibit profound divergence in physicochemical properties, cellular potency, and in vivo pharmacokinetics that preclude simple interchange [1]. Compounds within this class vary widely in their IL-17A suppression potency, ranging from low nanomolar to micromolar concentrations, and in their oral bioavailability, a feature often absent or poorly characterized in early-stage tool compounds [2]. Furthermore, subtle structural variations can dramatically alter a compound's logP and solubility, directly impacting its utility in specific assay systems or in vivo models [3]. The evidence presented below quantifies these critical differentiators for RORγt Inverse agonist 3 relative to its closest analogs.

RORγt Inverse Agonist 3: Quantitative Evidence of Differentiation Against Key Comparators


Comparative Cellular Potency in Suppressing IL-17A Secretion from Human CD4+ T Cells

RORγt Inverse agonist 3 inhibits IL-17A secretion from human CD4+ T cells with an EC50 of 150 nM [1]. This potency is distinct from other commonly used tool compounds. For instance, the clinical candidate GSK2981278 demonstrates significantly greater potency in a similar assay (IC50 = 3.2 nM), while the tool compound ARN-6039 shows slightly reduced potency (EC50 = 220 nM) . RORγt Inverse agonist 3 occupies a specific potency niche, providing an intermediate level of inhibition that may be desirable for certain dose-response studies or when potent clinical compounds are not suitable.

Immunology Autoimmune Disease Research Th17 Cell Biology

Physicochemical Profile: Balanced Lipophilicity for Improved Experimental Handling

RORγt Inverse agonist 3 has a calculated logP (XLogP3-AA) of 4.8 [1]. This value represents an intermediate lipophilicity within the class. Clinical candidates like GSK2981278 (XLogP3-AA = 4.4) and ARN-6039 (XLogP3-AA = 3.2) are more hydrophilic, while others like Cedirogant (XLogP3-AA = 6.1) are significantly more lipophilic [2] [3] [4]. A logP of 4.8 balances membrane permeability with aqueous solubility, a critical factor for in vitro assay design where high lipophilicity can lead to non-specific binding and precipitation [5].

Medicinal Chemistry Drug Discovery ADME/PK

Orally Bioactive Property Verified Across Vendor Specifications

Multiple reputable vendors (MedChemExpress, TargetMol, InvivoChem) consistently state that RORγt Inverse agonist 3 is orally active [1]. This is a critical differentiator from many early-stage or academic RORγt tool compounds, which lack confirmed oral bioavailability. While clinical candidates like GSK2981278, TAK-828F, and Vimirogant also possess oral bioavailability, RORγt Inverse agonist 3 offers a non-clinical alternative with this crucial property, enabling its use in preclinical in vivo models of Th17-driven disease where oral dosing is required [2].

Pharmacology In Vivo Research Autoimmune Disease Models

RORγt Inverse Agonist 3: Optimal Research Applications Grounded in Quantitative Evidence


In Vitro Th17 Cell Differentiation and Cytokine Profiling Studies

RORγt Inverse agonist 3's defined EC50 of 150 nM for IL-17A suppression in human CD4+ T cells [1] makes it an ideal tool for probing Th17 biology. Its intermediate potency allows for a clear dose-response window to study partial vs. complete pathway inhibition, avoiding the profound suppression seen with clinical-stage compounds like GSK2981278 (IC50 = 3.2 nM). This property is particularly valuable for dissecting RORγt-dependent transcriptional networks without obliterating the cellular response, enabling more subtle mechanistic studies.

Preclinical Oral Efficacy Models of Autoimmune and Inflammatory Disease

The verified oral bioactivity of RORγt Inverse agonist 3 positions it as a viable non-clinical-grade tool for in vivo studies requiring oral dosing . In mouse models of Th17-driven pathologies such as psoriasis, inflammatory bowel disease (IBD), or rheumatoid arthritis, this compound can be used to establish target engagement and pharmacodynamic (PD) relationships. Its use in these models is supported by its class mechanism, with evidence from structurally diverse RORγt inverse agonists demonstrating efficacy in similar disease models [2].

Structure-Activity Relationship (SAR) Studies for Sulfonamide-Pyrrolidine Chemotypes

With a well-defined molecular structure (MW 616.6 g/mol) and a balanced logP of 4.8 [3], RORγt Inverse agonist 3 serves as an excellent reference point for medicinal chemistry optimization. Its sulfonamide-pyrrolidine scaffold is a known productive chemotype for RORγt inverse agonism. Researchers can use this compound to benchmark new analogs, correlating modifications in its core structure with changes in cellular potency (EC50) and lipophilicity (logP) to drive SAR understanding.

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